erythro-Guaiacylglycerol beta-threo-syringylglycerol ether
Overview
Description
Erythro-Guaiacylglycerol beta-threo-syringylglycerol ether: is a complex organic compound that belongs to the class of lignans. It is a guaiacyl lignin, a member of phenols, a dimethoxybenzene, a secondary alcohol, and a primary alcohol. This compound is functionally related to guaiacylglycerol and has a role as a plant metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of erythro-Guaiacylglycerol beta-threo-syringylglycerol ether typically involves the reaction of guaiacylglycerol with syringylglycerol under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired stereoisomer .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Erythro-Guaiacylglycerol beta-threo-syringylglycerol ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and methoxy groups .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Erythro-Guaiacylglycerol beta-threo-syringylglycerol ether has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lignin structure and reactivity.
Biology: It serves as a plant metabolite and is involved in various biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Mechanism of Action
The mechanism of action of erythro-Guaiacylglycerol beta-threo-syringylglycerol ether involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Erythro-Guaiacylglycerol beta-threo-syringylglycerol ether is unique due to its specific stereochemistry and functional groups. Similar compounds include:
Erythro-Guaiacylglycerol beta-coniferyl ether: Known for its inhibitory effects on NO production.
Threo-Guaiacylglycerol beta-coniferyl ether: Also displays significant inhibitory effects on NO production.
Tricin 4′-O-(erythro-β-guaiacylglyceryl) ether: Used in traditional medicine for treating various ailments.
These compounds share structural similarities but differ in their specific biological activities and applications.
Properties
IUPAC Name |
1-[4-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]propane-1,2,3-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O10/c1-28-15-6-11(4-5-13(15)24)20(27)18(10-23)31-21-16(29-2)7-12(8-17(21)30-3)19(26)14(25)9-22/h4-8,14,18-20,22-27H,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVRMRVCLWOKDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C(C(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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